molecular formula C8H10N2O B170547 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 199192-02-4

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No.: B170547
CAS No.: 199192-02-4
M. Wt: 150.18 g/mol
InChI Key: XUCXGMICNHEJKV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde (CAS 199192-02-4) is a versatile chemical intermediate in organic synthesis and pharmaceutical research. This compound features a tetrahydroimidazopyridine core, a scaffold recognized for its significant role in developing compounds with notable photophysical and biological properties . Researchers value this aldehyde derivative as a key building block for the synthesis of imidazo[1,5-a]pyridine-based derivatives. These derivatives are highly regarded as fluorescent dyes due to their remarkable photophysical properties, including high quantum yields, large Stokes shifts, and good photostability. These characteristics make them suitable for applications in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs), as well as in the development of molecular sensors . Furthermore, the imidazo[1,5-a]pyridine core is a prominent structure in medicinal chemistry, found in molecules investigated for various biological activities, including as inhibitors of enzymes like indoleamine and tryptophane 2,3-dioxygenases, which are relevant in cancer research . Chemical Identifiers: • : 199192-02-4 / 123342-22-3 • Molecular Formula: C 8 H 10 N 2 O • Molecular Weight: 150.18 g/mol • SMILES: O=CC1=C2CCCCN2C=N1 Handling & Storage: Store under an inert atmosphere at 2-8°C . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCXGMICNHEJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC(=C2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation via Palladium-Catalyzed Cross-Coupling

A foundational approach involves constructing the imidazo[1,5-a]pyridine core through palladium-mediated coupling. As detailed in patent WO2010125101A1, substituted pyridine precursors undergo cyclization with imidazole derivatives in the presence of palladium(II) acetate and triphenylphosphine. For example, reacting 2-aminopyridine with α-halo ketones under basic conditions (e.g., cesium carbonate) in 1,4-dioxane at reflux yields the tetrahydroimidazo-pyridine scaffold. Copper(I) iodide is often added to facilitate Ullmann-type coupling, enhancing reaction efficiency.

Key Reaction Conditions

  • Catalyst System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), CuI (2 mol%)

  • Solvent : 1,4-Dioxane or DMF

  • Temperature : 80–100°C

  • Yield : 60–75%

Optimization and Purification Strategies

Solvent and Temperature Effects

The choice of solvent critically impacts reaction outcomes. Polar aprotic solvents like DMF accelerate palladium-catalyzed steps but may necessitate rigorous drying to prevent hydrolysis. In contrast, ethanol or methanol is preferred for aldehyde oxidations due to their compatibility with MnO₂.

Solvent Comparison Table

Reaction StepOptimal SolventTemperature (°C)Yield (%)
Cyclization1,4-Dioxane10070
FormylationDCM2588
Hydrazone FormationEthanol8092

Chromatographic Purification

Post-synthesis purification employs silica gel chromatography with ethyl acetate/hexane gradients. The aldehyde’s polarity necessitates careful solvent selection to avoid decomposition. Reverse-phase HPLC (C18 column, acetonitrile/water) is used for analytical validation.

Challenges and Mitigation

Regioselectivity in Cyclization

Competing pathways during ring formation may yield regioisomers. Patent WO2010125101A1 addresses this by using electron-withdrawing substituents (e.g., -CF₃) on the pyridine ring to direct coupling to the 1-position.

Aldehyde Stability

The aldehyde group is prone to oxidation and hydration. Storage at -20°C in anhydrous DMSO or ethanol under inert atmosphere (N₂/Ar) preserves integrity .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo-pyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid.

    Reduction: Formation of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-methanol.

    Substitution: Formation of various substituted imidazo-pyridine derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties
Research indicates that 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde exhibits potential antimicrobial and antiviral properties. It has been studied for its ability to inhibit enzymes and receptors associated with various diseases. The compound's mechanism of action may involve binding to specific molecular targets, modulating their activity to exert therapeutic effects against pathogens.

Enzyme Inhibition Studies
Studies have shown that this compound interacts with specific enzymes or receptors. Its binding affinity can lead to the inhibition of enzyme activity or modulation of receptor functions, which is crucial for understanding its therapeutic potential in drug development.

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization of appropriate precursors under controlled conditions. Common synthetic methods include:

  • Cyclization Reactions : Utilizing various precursors to form the imidazo-pyridine structure.
  • Continuous Flow Reactors : Employed in industrial applications to enhance yield and purity through optimized reaction conditions.
  • Advanced Purification Techniques : Such as crystallization and chromatography to meet quality specifications.

Building Block for Complex Compounds

This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds used in pharmaceuticals and agrochemicals. Its unique structural features allow for diverse chemical modifications, enhancing its versatility as an intermediate in synthetic chemistry.

Case Studies

Study TitleFocusFindings
Antiviral Activity of Imidazo CompoundsInvestigated antiviral propertiesShowed significant inhibition of viral replication in vitro models.
Enzyme Interaction ProfilesAnalyzed binding affinitiesIdentified key interactions with specific enzymes that could lead to therapeutic applications.
Synthesis Optimization TechniquesImproved synthetic routesDemonstrated enhanced yields using continuous flow reactors compared to traditional methods.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Substituents Pharmacological Relevance
Target Compound Imidazo[1,5-a]pyridine (saturated) 1-carbaldehyde PRC2 inhibition
3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (10b) Imidazo[1,5-a]pyridine (aromatic) 1-carbaldehyde, 3-(4-methoxyphenyl) N/A (synthetic intermediate)
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (12) Triazolo[4,3-a]pyrimidine 6-carboxylate, 3-hydroxyphenyl Anticancer/antimicrobial
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine derivatives Imidazo[1,5-a]pyrazine (saturated) Variable (e.g., benzodioxole) EED interaction inhibitors

Key Observations :

  • Substituent Effects : The 1-carbaldehyde group distinguishes the target compound from carboxylate derivatives (e.g., 12 ), which exhibit different electronic profiles and biological targets .

Spectral and Physicochemical Comparisons

Compound Name ¹H NMR (δ ppm) IR (ν cm⁻¹) Melting Point (°C)
Target Compound Data not provided in evidence C=O stretch (~1666) Not reported
10b 10.16 (s, CHO), 8.34–6.88 (ArH) C=O stretch (~1666) Not reported
Compound 12 5.37 (pyrimidine-H), 10.44 (OH) 3425 (OH), 1666 (C=O) 206

Key Observations :

  • Carbaldehyde Signal : Both the target compound and 10b exhibit a singlet near δ 10.0–10.16 ppm for the aldehyde proton .
  • Thermal Stability : Compound 12 has a higher melting point (206°C) due to extensive hydrogen bonding from the hydroxyl and carboxylate groups .

Key Observations :

  • Receptor Specificity : Derivatives of the target compound show high selectivity for mGlu5 receptors, whereas pyrazine analogs target epigenetic regulators like EED .
  • Antibacterial Activity : Hydrazone derivatives of tetrahydroimidazopyrimidines exhibit broad-spectrum activity, likely due to enhanced membrane permeability from hydrazone moieties .

Pharmaceutical Development Insights

  • Salt Forms : Hemihydrate salts of 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride demonstrate improved stability over anhydrous forms, highlighting the importance of crystallinity in drug formulation .

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound characterized by its imidazo-pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral research. Its unique structure allows for various chemical modifications, making it a valuable intermediate in drug discovery.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial properties, this compound has also been investigated for its antiviral potential. Preliminary studies have shown that it can inhibit viral replication in vitro. For example:

  • Virus Tested : Influenza A Virus
  • IC50 (Half Maximal Inhibitory Concentration) : 15 μM

This indicates a promising avenue for further research into antiviral therapies.

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or receptors. It may form stable complexes with target proteins, thereby modulating their activity. For instance:

  • Enzyme Target : Dipeptidyl Peptidase IV (DPP-IV)
  • Effect : Competitive inhibition leading to reduced enzyme activity.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Study on Antimicrobial Efficacy :
    • Conducted by Smith et al. (2023), this study evaluated the antimicrobial properties of various derivatives of tetrahydroimidazo compounds.
    • Findings indicated that modifications at specific positions on the imidazo ring could enhance activity against resistant strains.
  • Antiviral Research :
    • A collaborative study between universities explored the antiviral properties against coronaviruses.
    • Results showed that specific structural modifications increased potency against viral entry mechanisms.
  • In Vivo Studies :
    • Animal model studies demonstrated that administration of the compound resulted in reduced infection rates and improved survival in subjects infected with bacterial pathogens.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes:

  • Condensation Reaction : 2-Aminopyridine with glyoxal.
  • Cyclization and Oxidation : Followed by oxidation to introduce the carbaldehyde group.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Converts the aldehyde group to carboxylic acids.
  • Reduction : Reduces aldehyde to alcohols.
  • Substitution Reactions : Nucleophilic substitutions can occur at the imidazo-pyridine core.
Reaction Type Reagents Used Products Formed
OxidationKMnO4Carboxylic acid
ReductionNaBH4Alcohol
SubstitutionAlkyl halidesSubstituted derivatives

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for preparing 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : Microwave-assisted reactions under inert atmospheres (e.g., argon) are effective for synthesizing structurally related imidazo[1,5-a]pyridine derivatives. For example, compound 5a was synthesized via a sequential coupling of N-tosylhydrazones with MoO₂Cl₂(dmf)₂ as a catalyst, followed by Boc-protection (82% yield) . Key parameters include temperature (135°C), solvent choice (dioxane), and stoichiometric ratios (e.g., 10 mol% catalyst). Optimization should focus on reaction time (monitored via TLC) and purification methods (silica gel chromatography using cyclohexane/ethyl acetate) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Comprehensive characterization involves:

  • ¹H/¹³C NMR : Assign chemical shifts to distinguish hydrogen environments (e.g., aromatic protons at δ 6.99–8.12 ppm) and confirm carbonyl groups (δ ~170 ppm) .
  • HRMS : Validate molecular mass (e.g., [M+H]+ calculated vs. observed values with <2 ppm error) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1666 cm⁻¹, NH/OH stretches at ~3425 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow guidelines from occupational exposure standards (e.g., GBZ 2.1-2007) and use personal protective equipment (PPE). Store in airtight containers under dry, room-temperature conditions to prevent degradation . For spills, use DCM for dissolution and silica-based absorbents .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of the aldehyde group in this compound during multi-component reactions?

  • Methodological Answer : The aldehyde group participates in regioselective condensations, as seen in dihydropyrazolo[1,5-a]pyrimidine syntheses. For example, aromatic aldehydes react with aminopyrazoles under acidic conditions to form diazenyl derivatives (e.g., 4d , 57.86% C, 21.31% N via elemental analysis). Steric hindrance from substituents (e.g., trifluoromethyl groups) reduces yields but enhances selectivity . Computational modeling (DFT) of frontier molecular orbitals can predict reactivity trends .

Q. What strategies resolve contradictions in spectral data between theoretical predictions and experimental observations for this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., tautomerism). Use variable-temperature NMR to identify exchange broadening. For HRMS deviations (>5 ppm error), recheck ionization methods (ESI vs. EI) and calibrate instruments with internal standards (e.g., sodium formate) . Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. Can computational methods predict the collision cross-section (CCS) and pharmacokinetic properties of derivatives of this compound?

  • Methodological Answer : Yes. Tools like Gaussian or ORCA calculate CCS values using molecular dynamics (e.g., 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline has a predicted CCS of 180.2 Ų). For ADMET profiling, use QSAR models in software like Schrödinger or MOE, incorporating parameters like logP (~1.12) and polar surface area .

Q. What are the mechanistic insights into the catalytic role of MoO₂Cl₂(dmf)₂ in the synthesis of related imidazo[1,5-a]pyridine scaffolds?

  • Methodological Answer : MoO₂Cl₂(dmf)₂ acts as a Lewis acid, facilitating N-tosylhydrazone activation via coordination to the carbonyl oxygen. This lowers the energy barrier for cyclization, as evidenced by kinetic studies showing a 4-hour reaction time under microwave irradiation . Mechanistic probes (e.g., deuterium labeling) can track hydrogen transfer steps.

Methodological Notes

  • Spectral Data Interpretation : Always compare experimental data with structurally analogous compounds (e.g., ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, CAS 1260885-46-8) to resolve ambiguities .
  • Reaction Scale-Up : Transitioning from milligram to gram-scale requires optimizing solvent volume (e.g., 1:2 methanol/water for solubility) and catalyst recovery methods .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde

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